molecular formula C6H5ClFNO3S B6176993 5-fluoro-6-methoxypyridine-3-sulfonyl chloride CAS No. 1261658-86-9

5-fluoro-6-methoxypyridine-3-sulfonyl chloride

Cat. No.: B6176993
CAS No.: 1261658-86-9
M. Wt: 225.6
InChI Key:
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Description

5-fluoro-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S and a molecular weight of 225.63 g/mol . It is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 6th position, and a sulfonyl chloride group at the 3rd position on a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 5-fluoro-6-methoxypyridine-3-sulfonyl chloride typically involves the reaction of 5-fluoro-6-methoxypyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 5-fluoro-6-methoxypyridine

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is conducted at a low temperature to prevent side reactions and to ensure high yield.

The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of the process to meet commercial demands .

Chemical Reactions Analysis

5-fluoro-6-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

5-fluoro-6-methoxypyridine-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-6-methoxypyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

5-fluoro-6-methoxypyridine-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-6-methoxypyridine-3-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a pyridine ring that has a methoxy and fluoro substituent. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "3-hydroxypyridine", "methyl iodide", "sodium hydride", "sulfuric acid", "phosphorus pentachloride", "methanol", "sodium hydroxide", "thionyl chloride", "fluorine gas" ], "Reaction": [ "Step 1: Methylation of 3-hydroxypyridine with methyl iodide and sodium hydride to form 3-methoxypyridine", "Step 2: Sulfonation of 3-methoxypyridine with sulfuric acid to form 5-methoxy-3-pyridylsulfonic acid", "Step 3: Conversion of 5-methoxy-3-pyridylsulfonic acid to 5-fluoro-6-methoxypyridine-3-sulfonyl chloride using phosphorus pentachloride and methanol to form the corresponding methyl ester, followed by treatment with sodium hydroxide and thionyl chloride to form the sulfonyl chloride group, and finally fluorination with fluorine gas to introduce the fluoro substituent" ] }

CAS No.

1261658-86-9

Molecular Formula

C6H5ClFNO3S

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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